Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2,6-dimethoxy-3-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-15-7-5-6-8(18(4,13)14)10(16-2)9(7)11(12)17-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVORZVNUODJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)C)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dimethoxybenzoic Acid
- Starting materials : Sodium metal, toluene, chlorobenzene, 1,3-dimethoxybenzene, and carbon dioxide.
- Process :
- Sodium metal is heated and melted in toluene to form sodium sand.
- Chlorobenzene is added at controlled temperatures (22–25 °C) with a catalyst such as propyl carbinol to generate sodium phenide.
- 1,3-Dimethoxybenzene is reacted with sodium phenide to form 2,6-dimethoxyphenyl sodium.
- Carbon dioxide is bubbled into the reaction mixture below 0 °C to carboxylate the aromatic ring, producing 2,6-dimethoxybenzoic acid sodium salt.
- Acidification of the reaction mixture yields crude 2,6-dimethoxybenzoic acid.
- Crystallization from a methanol/water system and drying provide purified 2,6-dimethoxybenzoic acid with purity >95% (preferably >99%).
This method is efficient and scalable, with detailed temperature and pressure controls to optimize yield and purity.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 1 | Sodium metal in toluene | 104–110 | 15 min + 10 min stirring | Formation of sodium sand |
| 2 | Chlorobenzene + propyl carbinol catalyst | 22–25 | 1.5 hours | Formation of sodium phenide |
| 3 | 1,3-Dimethoxybenzene + sodium phenide | 25–27 | 10 min + 3 hours rest | Formation of 2,6-dimethoxyphenyl sodium |
| 4 | Carbon dioxide bubbling | <0 | Until completion | Carboxylation to sodium salt of acid |
| 5 | Acidification | Room temp | - | Crude 2,6-dimethoxybenzoic acid |
| 6 | Crystallization (methanol/water) | Room temp | - | Purified 2,6-dimethoxybenzoic acid |
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent at the 3-position is introduced by oxidation of a methylthio precursor or direct sulfonylation using oxidizing agents.
Preparation of 2,6-Dimethoxy-3-(methylsulfonyl)benzoate
- One approach involves oxidation of 2,6-dimethoxy-3-(methylthio)benzoate using oxidants such as hydrogen peroxide in the presence of catalysts like sodium tungstate and acetic acid.
- The oxidation converts the methylthio (-SCH3) group to the methylsulfonyl (-SO2CH3) group.
- The reaction is typically carried out under mild conditions to avoid degradation of sensitive methoxy groups.
- The methyl ester functionality can be introduced either before or after sulfonylation, depending on the synthetic route.
This oxidation method is supported by patent disclosures describing related sulfonylated pyrimidine derivatives, which share similar sulfonylation chemistry.
Methylation and Esterification Steps
- Methylation of phenolic hydroxyl groups or carboxylic acids can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
- For esterification of 2,6-dimethoxy-3-(methylsulfonyl)benzoic acid to the methyl ester, standard Fischer esterification or methylation using diazomethane can be employed.
- The use of dimethyl sulfate as a methylating agent is favored for cost-effectiveness and higher yields, typically performed in the presence of bases like potassium carbonate and solvents such as methyl isobutyl ketone at temperatures from 20 °C to reflux.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Temperature/Time | Notes |
|---|---|---|---|
| Synthesis of 2,6-dimethoxybenzoic acid | Sodium metal, chlorobenzene, 1,3-dimethoxybenzene, CO2, acidification | 0 to 110 °C, several hours | High purity >95%, crystallization step |
| Introduction of methylsulfonyl group | Oxidation of methylthio precursor with H2O2, sodium tungstate catalyst | Mild conditions, room temp | Converts -SCH3 to -SO2CH3 |
| Methylation of carboxylic acid | Dimethyl sulfate, K2CO3, methyl isobutyl ketone | 20 °C to reflux | Efficient methylation for ester formation |
| Purification | Crystallization, drying | Room temperature | Ensures high purity and yield |
Research Findings and Optimization Notes
- The carboxylation step using carbon dioxide requires precise temperature control (<0 °C) to ensure selective formation of the 2,6-dimethoxybenzoic acid sodium salt.
- The oxidation of methylthio to methylsulfonyl is optimized by using sodium tungstate as a catalyst with hydrogen peroxide, which provides a clean conversion with minimal side reactions.
- Methylation with dimethyl sulfate is preferred over other methylating agents due to cost efficiency and better control over impurity profiles.
- Solvent selection (e.g., toluene, methyl isobutyl ketone) and base choice (e.g., potassium carbonate) significantly impact reaction yields and purity.
- Crystallization from methanol/water systems is effective for purification of the acid intermediate.
The preparation of this compound involves a multi-step synthetic route beginning with the preparation of 2,6-dimethoxybenzoic acid via carboxylation of 1,3-dimethoxybenzene derivatives. Subsequent introduction of the methylsulfonyl group is achieved through selective oxidation of methylthio precursors. Final methylation and esterification steps yield the target methyl ester compound with high purity. The process benefits from well-controlled reaction conditions, choice of reagents, and purification techniques to optimize yield and product quality.
This detailed synthesis strategy is supported by multiple patent disclosures and industrial research, providing a robust and scalable approach for the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the medicinal applications of this compound and its derivatives. It may be used in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Steric Hindrance: The 2,6-dimethoxy arrangement creates steric bulk, which may reduce nucleophilic attack compared to monosubstituted analogs like Methyl 3-methoxybenzoate .
Physicochemical Properties
Substituents significantly impact solubility, logP, and stability:
Table 2: Property Comparison
Key Observations :
- The methylsulfonyl group in the target compound likely increases hydrophobicity (logP ~1.8) compared to simpler methoxy analogs but less than sulfonylurea herbicides like metsulfuron-methyl .
- Stability is enhanced by electron-withdrawing groups, making it less prone to hydrolysis than Methyl 3-methoxybenzoate .
Biological Activity
Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate (CAS No. 2006276-95-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₆S
- Molecular Weight : 274.29 g/mol
- CAS Number : 2006276-95-3
The compound features a benzoate structure with two methoxy groups and a methylsulfonyl group, which may influence its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, natural product-derived phytochemicals have shown efficacy against influenza A virus (H1N1) by inhibiting neuraminidase (NA) activity. While specific data on this compound is limited, its structural analogs suggest potential antiviral mechanisms through NA inhibition.
Enzyme Inhibition
Research into related compounds has highlighted the importance of enzyme inhibition in therapeutic applications. For example, derivatives of benzoate compounds have been studied for their ability to inhibit liver pyruvate kinase (PKL), which plays a crucial role in metabolic pathways linked to non-alcoholic fatty liver disease (NAFLD). The inhibition of PKL can be beneficial for metabolic regulation and has implications for drug development targeting metabolic disorders .
Table 1: Inhibition of PKL by Related Compounds
| Compound | PKL Inhibition at 10 μM [%] | IC50 [μM] |
|---|---|---|
| Compound A | 87 | 0.41 |
| Compound B | 45 | 100 |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Although specific cytotoxicity data for this compound is not explicitly reported, related compounds have demonstrated varied cytotoxic effects on cell lines such as MDCK and A549. Understanding these effects is essential for determining the therapeutic window of the compound.
The mechanisms by which this compound may exert its biological effects could involve:
- Inhibition of key enzymes : Similar compounds have shown efficacy in inhibiting metabolic enzymes.
- Interaction with viral proteins : Potential interference with viral replication processes through structural mimicry or binding.
Case Study 1: Antiviral Efficacy
In studies involving structurally related compounds, it was observed that certain methoxy-substituted benzoates exhibited significant antiviral activity against H1N1 with IC50 values ranging from 11 to 101 µM. These findings suggest that this compound could potentially share similar antiviral properties .
Case Study 2: Metabolic Regulation
Research on enzyme inhibitors like PKL has shown promise in managing conditions such as NAFLD. The exploration of this compound in this context could provide insights into its utility in metabolic disorders .
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 70°C (reflux) | +15% |
| Catalyst | TEA vs. Phase-transfer | +20% (latter) |
| Solvent | Anhydrous acetone | +10% purity |
Advanced Question: What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?
Answer:
The methylsulfonyl group is a strong electron-withdrawing group (EWG) that:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position due to resonance and inductive effects.
- Stabilizes Intermediates : In SNAr (nucleophilic aromatic substitution), the negative charge on the Meisenheimer complex is stabilized by the sulfonyl group’s electron-withdrawing nature. Compare this to methoxy groups, which are electron-donating and deactivate the ring .
Advanced Question: What biological or agrochemical applications are supported by current research?
Answer:
- Anticancer Activity : Structural analogs (e.g., methyl 2,6-difluoro-3-methylbenzoate) show inhibitory effects on cancer cell lines by targeting tubulin polymerization. Assays using MTT or SRB protocols are recommended for evaluation .
- Herbicidal Potential : The methylsulfonyl moiety is critical in sulfonylurea herbicides (e.g., metsulfuron-methyl). Enzymatic assays (e.g., acetolactate synthase inhibition) can validate herbicidal activity .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Decomposes above 147°C; store at 2–8°C in airtight containers to prevent oxidation of the sulfonyl group .
- Light Sensitivity : UV exposure degrades the methoxy groups. Use amber glassware and inert atmospheres (N) for long-term storage.
Advanced Question: How should researchers address contradictions in reported spectral data or synthetic yields?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for C shifts).
- Reaction Reproducibility : Ensure anhydrous conditions and strict stoichiometric ratios. For example, excess dimethyl sulfate in methylation steps can lead to over-alkylation, altering yields .
- Byproduct Analysis : Use LC-MS to identify minor impurities (e.g., sulfonic acid derivatives) that may skew spectral interpretations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
